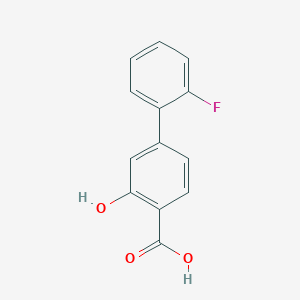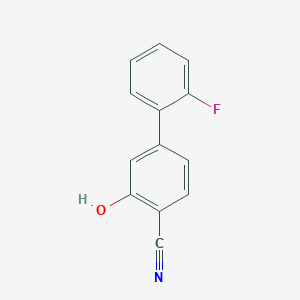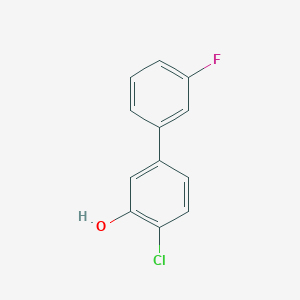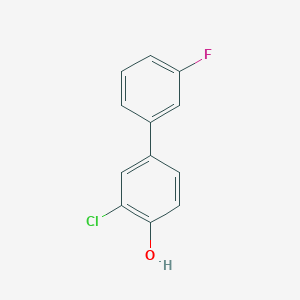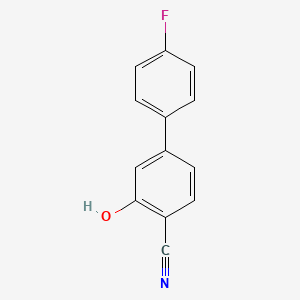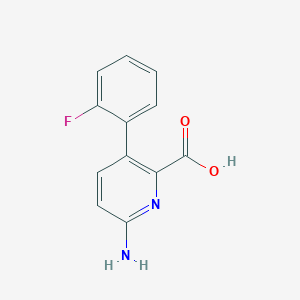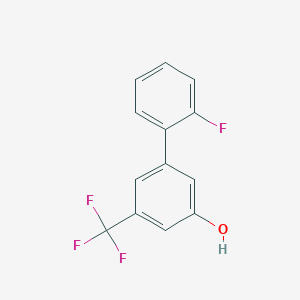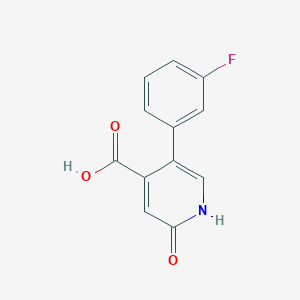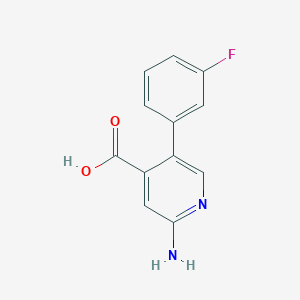
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, is a compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative with a wide range of applications in organic chemistry, analytical chemistry, and biochemistry. This compound has been found to be useful in many different areas of research, including drug development, materials science, and environmental science.
Scientific Research Applications
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, has a wide range of scientific research applications. It has been used in drug development as a starting material for the synthesis of novel compounds, as well as in materials science for the production of polymers and other materials. In addition, this compound has been used in analytical chemistry for the quantification of other compounds, and in environmental science for the analysis of pollutants.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. This inhibition can lead to the inhibition of the breakdown of other compounds and the accumulation of those compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been found to have anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized from a variety of starting materials. In addition, this compound is relatively non-toxic and has a low potential for environmental contamination. However, the compound is not soluble in water, which can limit its use in some laboratory experiments.
Future Directions
There are many potential future directions for the use of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, this compound could be used in drug development to synthesize novel compounds with unique properties. Finally, this compound could be used in materials science to develop new polymers and other materials with improved properties.
Synthesis Methods
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized from a variety of starting materials. The most common methods of synthesis involve the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride (TFSA). This reaction yields a mixture of 4-fluorophenol and 5-(4-fluorophenyl)-3-trifluoromethylphenol, 95%, with the latter being the desired product. Other methods of synthesis include the reaction of 4-fluorophenol with trifluoroacetic acid (TFA) or the reaction of 4-fluorophenol with trifluoromethyl iodide (TFI).
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFTISCIKSLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673432 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214340-39-2 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

